alpha-12(13)-EpODE

Description

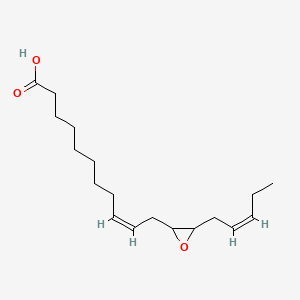

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(Z)-11-[3-[(Z)-pent-2-enyl]oxiran-2-yl]undec-9-enoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20)/b10-3-,11-8- |

InChI Key |

BKKGUKSHPCTUGE-OOHFSOINSA-N |

Isomeric SMILES |

CC/C=C\CC1C(O1)C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of α 12 13 Epode

Enzymatic Pathways of α-12(13)-EpODE Generation

The primary route for the endogenous production of α-12(13)-EpODE is through the enzymatic modification of its precursor, ALA. acs.org This conversion is a critical step in the generation of signaling molecules that modulate cellular functions.

Role of Cytochrome P450 Epoxygenases in α-Linolenic Acid Metabolism

Cytochrome P450 (CYP) enzymes, a diverse group of heme-containing monooxygenases, are central to the metabolism of polyunsaturated fatty acids, including ALA. nih.govacs.orgwikipedia.org These enzymes catalyze the insertion of an oxygen atom across the double bonds of ALA to form epoxide derivatives. acs.org Specifically, CYP epoxygenases convert ALA into its three monoepoxide regioisomers: 9,10-EpODE, 12,13-EpODE, and 15,16-EpODE. acs.orgmdpi.comnih.gov This epoxidation is a fundamental process that generates a variety of bioactive lipid mediators. nih.gov

The metabolism of ALA by CYP enzymes is a key branch of the broader oxylipin biosynthesis pathway, which also includes the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. nih.govresearchgate.net The resulting epoxy fatty acids, including α-12(13)-EpODE, can then be further metabolized, for instance by soluble epoxide hydrolase (sEH), which converts them into their corresponding diols, in this case, 12,13-dihydroxyoctadecadienoic acid (12,13-DiHODE). mdpi.comnih.govnih.gov

Identification of Specific CYP Isoforms Involved in α-12(13)-EpODE Synthesis

Several specific cytochrome P450 isoforms have been identified as being capable of metabolizing ALA to produce α-12(13)-EpODE. Members of the CYP2C and CYP2J subfamilies are known to be the primary enzymes responsible for the epoxidation of linoleic acid, a structurally similar omega-6 fatty acid, and are also implicated in ALA metabolism. nih.govmdpi.com

| CYP Isoform | Substrate(s) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| CYP2C9 | Linoleic Acid, α-Linolenic Acid | 9,10-EpOME, 12,13-EpOME, EpODEs | A major human liver enzyme for linoleic acid epoxidation, also acts on ALA. | mdpi.com |

| CYP2J2 | Linoleic Acid, α-Linolenic Acid | 9,10-EpOME, 12,13-EpOME, EpODEs | A primary enzyme for linoleic acid epoxidation. | nih.gov |

| CYP2C8 | Linoleic Acid, α-Linolenic Acid | 9,10-EpOME, 12,13-EpOME, EpODEs | A primary enzyme for linoleic acid epoxidation. | nih.gov |

| CYP4502C2 (rat) | α-Linolenic Acid | 9,10-EpODE, 12,13-EpODE, 15,16-EpODE | Produces all three ALA epoxides in approximately equal ratios. | mdpi.com |

| CYP4502CAA (rat) | α-Linolenic Acid | 9,10-EpODE, 12,13-EpODE, 15,16-EpODE | Produces all three ALA epoxides in approximately equal ratios. | mdpi.com |

Stereochemical Aspects of Enzymatic Epoxidation in α-12(13)-EpODE Formation

The enzymatic epoxidation of ALA by cytochrome P450 enzymes is a stereospecific process, meaning that the enzyme's active site controls the orientation of the epoxide ring formation. This results in the production of specific stereoisomers of α-12(13)-EpODE. The molecule has two stereocenters at the 12 and 13 carbon positions, leading to the possibility of four different stereoisomers.

While enzymatic reactions typically produce a specific or a limited number of stereoisomers, non-enzymatic processes like autoxidation result in a racemic mixture, containing equal amounts of all possible stereoisomers. acs.org The specific stereochemistry of the α-12(13)-EpODE produced by different CYP isoforms is an important area of research, as the biological activity of lipid mediators is often highly dependent on their three-dimensional structure. wikipedia.org

Non-Enzymatic Formation Pathways of α-12(13)-EpODE

In addition to enzymatic synthesis, α-12(13)-EpODE can also be formed through non-enzymatic mechanisms, primarily through the process of oxidation.

Autoxidative and Photooxidative Mechanisms

Autoxidation occurs when polyunsaturated fatty acids like ALA react with molecular oxygen, a process that can be accelerated by factors such as heat and light (photooxidation). benexia.com This radical-mediated process leads to the formation of a variety of oxidation products, including epoxides. While α-12(13)-EpODE can be formed through these non-enzymatic routes, it is typically a minor product, and the reaction yields a complex mixture of various oxidized lipids that require purification to isolate the specific compound. For instance, the photooxidation of ALA using UV light can yield α-12(13)-EpODE with an efficiency of 15-20% after 24 hours.

| Characteristic | Enzymatic Formation (CYP450) | Non-Enzymatic Formation (Autoxidation/Photooxidation) | Reference |

|---|---|---|---|

| Specificity | Regio- and stereospecific | Non-specific, produces a mixture of isomers and other oxidation products | acs.org |

| Products | Specific monoepoxides (e.g., α-12(13)-EpODE) | Complex mixture of hydroperoxides, epoxides, and other oxidized lipids | mdpi.com |

| Efficiency | Generally more efficient and controlled | Less efficient for a specific product, yields are often low |

Precursor-Product Relationships within α-Linolenic Acid Metabolomics

Alpha-linolenic acid is the parent compound for a diverse family of omega-3 oxylipins. nih.govmtoz-biolabs.com The metabolic pathway begins with the dietary intake of ALA, which is then converted into a series of downstream metabolites. mtoz-biolabs.commdpi.com The formation of α-12(13)-EpODE is just one branch of this complex metabolic network.

Disturbances in the metabolism of ALA and its downstream products have been implicated in various health conditions, highlighting the importance of understanding these intricate precursor-product relationships. frontiersin.orgnih.gov

Metabolic Fates and Downstream Products of α 12 13 Epode

Hydrolytic Conversion to Dihydroxyoctadecadienoic Acids by Soluble Epoxide Hydrolase (sEH)

The principal metabolic pathway for α-12(13)-EpODE in mammals is its rapid hydrolysis into a corresponding vicinal diol. portlandpress.comnih.gov This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which is predominantly located in the cytosol. portlandpress.commdpi.com The sEH enzyme facilitates the addition of a water molecule across the epoxide ring of α-12(13)-EpODE, resulting in the formation of 12,13-dihydroxyoctadecadienoic acid (12,13-DiHODE). nih.govmdpi.comresearchgate.net

This metabolic step is significant because the resulting diol, 12,13-DiHODE, often has different, and sometimes less potent, biological activities compared to its parent epoxide. mdpi.comescholarship.org The conversion from an epoxide to a diol increases the polarity of the molecule, which can prepare it for excretion. escholarship.org The formation of 12,13-DiHODE from α-12(13)-EpODE has been documented in various studies and is considered a key step in the metabolism of ALA-derived oxylipins. portlandpress.commdpi.comresearchgate.net

Research using pharmacological inhibitors of sEH provides strong evidence for this pathway. nih.gov In experimental models, treatment with an sEH inhibitor leads to a significant increase in the levels of epoxy fatty acids, including 12(13)-EpODE, while concurrently decreasing the plasma concentrations of their corresponding diols, such as 12,13-DiHOME (the diol of the linoleic acid-derived epoxide) and 15,16-DiHODE. escholarship.orgnih.gov This inverse relationship demonstrates that sEH is the primary enzyme responsible for the hydrolytic degradation of these epoxides in vivo. pnas.orgnih.gov Studies on differentiated brown adipocytes also indicate high sEH activity, as shown by the increased ratio of 12,13-DiHODE to 12,13-EpODE in the cell media. mdpi.com

| Substrate | Enzyme | Product | Key Research Findings | Source(s) |

|---|---|---|---|---|

| α-12(13)-Epoxy-9Z,15Z-octadecadienoic acid (α-12(13)-EpODE) | Soluble Epoxide Hydrolase (sEH) | 12,13-Dihydroxyoctadecadienoic acid (12,13-DiHODE) | sEH catalyzes the hydrolytic conversion of the epoxide to its corresponding vicinal diol. | portlandpress.comnih.govmdpi.comresearchgate.net |

| α-12(13)-EpODE and other EpFAs | Soluble Epoxide Hydrolase (sEH) | Corresponding diols | Pharmacological inhibition of sEH increases plasma levels of 12(13)-EpODE and decreases levels of the resulting diols, confirming the metabolic relationship. | escholarship.orgnih.govpnas.org |

| cis-Epoxides (general) | Soluble Epoxide Hydrolase (sEH) | vicinal erythro-diols | CYP450 enzymes typically form cis-epoxides from fatty acids, which are subsequently converted by sEH to erythro-diols. | portlandpress.com |

Other Enzymatic and Non-Enzymatic Transformations of α-12(13)-EpODE

While hydrolysis by sEH is the most extensively documented metabolic fate for α-12(13)-EpODE, other transformations are less characterized in mammalian systems. nih.gov In plants, related compounds can undergo further enzymatic reactions. For instance, plant epoxy-alcohol synthases can convert hydroperoxy fatty acids into hydroxy-epoxides, such as 11-OH-12(13)-EpODE. nih.govacs.org However, this represents a biosynthetic pathway for a different molecule rather than a direct metabolic transformation of α-12(13)-EpODE itself.

In humans, the enzymatic machinery to further transform α-12(13)-EpODE beyond the formation of 12,13-DiHODE is not well-defined in the existing literature. While other enzymes like lipoxygenases and cyclooxygenases are involved in the broader metabolism of polyunsaturated fatty acids to form a wide array of oxylipins, their specific action on pre-formed α-12(13)-EpODE is not a commonly reported pathway. portlandpress.comresearchgate.net Similarly, non-enzymatic degradation pathways for α-12(13)-EpODE under physiological conditions have not been extensively detailed, with non-enzymatic processes like autoxidation and photooxidation being primarily associated with its formation rather than its breakdown.

Biological Roles and Molecular Mechanisms of α 12 13 Epode

Modulation of Cellular Signaling Pathways by α-12(13)-EpODE

α-12(13)-EpODE exerts its biological effects by interacting with and modulating various cellular signaling pathways. These interactions can be initiated through receptor binding or by influencing intracellular cascades and stress response pathways.

Receptor-Mediated Interactions and Intracellular Cascades

While specific receptor binding for α-12(13)-EpODE is an area of ongoing research, oxylipins, in general, are known to interact with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). mdpi.combiorxiv.org For instance, other epoxy fatty acids have been shown to activate PPARs, which are critical transcription factors in regulating lipid metabolism and inflammation. mdpi.com The activation of such receptors by α-12(13)-EpODE could initiate intracellular signaling cascades that influence gene expression and cellular function.

Cross-talk with Oxidative and Electrophilic Stress Response Pathways

α-12(13)-EpODE is implicated in the cellular response to oxidative and electrophilic stress. frontiersin.org Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, can lead to the peroxidation of lipids in cell membranes, with polyunsaturated fatty acids being primary targets. frontiersin.org The formation of α-12(13)-EpODE itself can be a result of the oxidation of α-linolenic acid. frontiersin.org

There is evidence of cross-talk between epoxy fatty acid signaling and the Keap1-Nrf2 pathway, which is a primary protective response to oxidative and electrophilic stress. escholarship.orgacs.org For example, a related compound, 12(13)-EpOME, has been linked to the activation of the Nrf2 pathway. escholarship.orgacs.org This suggests that α-12(13)-EpODE may also play a role in modulating this key protective pathway.

Involvement in Inflammatory Response Modulation

A significant aspect of α-12(13)-EpODE's biological activity is its involvement in modulating the inflammatory response. It appears to play a role in both the suppression of pro-inflammatory signals and the promotion of inflammation resolution.

Regulation of Macrophage Activity and Immunomodulation (e.g., M1 Macrophage Suppression)

α-12(13)-EpODE has been shown to possess anti-inflammatory properties, particularly through its effects on macrophages. nih.govnih.gov Macrophages are key immune cells that can adopt different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being involved in tissue repair and resolution of inflammation. escholarship.orgescholarship.org

Studies have demonstrated that α-12(13)-EpODE can suppress the activity of M1 macrophages. nih.gov For example, treatment of THP-1 macrophages with α-linolenic acid, which leads to an increased production of α-12(13)-EpODE, resulted in a dampened secretion of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. nih.gov This suggests that α-12(13)-EpODE contributes to the anti-inflammatory effects of its parent fatty acid, ALA, by shifting the balance away from a pro-inflammatory M1 macrophage phenotype. nih.govescholarship.org In some contexts, epoxy fatty acids have been shown to prevent the polarization of macrophages into the M1-like phenotype. escholarship.orgacs.org

Influence on Pro-resolving Lipid Mediator Networks

α-12(13)-EpODE is part of a complex network of lipid mediators that actively promote the resolution of inflammation. mdpi.comnih.gov The resolution of inflammation is an active process, not merely the passive fading of pro-inflammatory signals. nih.gov Specialized pro-resolving mediators (SPMs), a class of oxylipins derived from polyunsaturated fatty acids, play a crucial role in this process. mdpi.com

Neurobiological Activity of α-12(13)-EpODE

In addition to its immunomodulatory roles, α-12(13)-EpODE exhibits neurobiological activity. Research suggests its potential involvement in neuroprotection and the response to brain injury.

Studies have shown that metabolites derived from α-linolenic acid, including epoxy fatty acids, can modulate neurotransmission and reduce neuronal damage following ischemic events. In the context of ischemic brain injury in rats, levels of α-12(13)-EpODE's precursor, ALA, and its metabolites have been observed to change, suggesting a role in the brain's response to injury. nih.gov Specifically, a related linoleic acid-derived epoxide, 12(13)-EpOME, was found to be increased in the hippocampus and cerebellum of ischemic rats. nih.gov While direct evidence for α-12(13)-EpODE's specific neuroprotective mechanisms is still emerging, its presence in the brain and its known anti-inflammatory properties point towards a potentially beneficial role in neurological health.

Modulation of Neurotransmission and Neuronal Function

Metabolites derived from alpha-linolenic acid (ALA), such as α-12(13)-EpODE, are implicated in the regulation of neurotransmission. While direct studies on α-12(13)-EpODE's specific effects on neurotransmitter systems are still developing, the broader family of epoxy fatty acids (EpFAs) is known to influence neuronal function. nih.gov For instance, related compounds have been shown to modulate ion channels and synaptic transmission, which are fundamental to neuronal communication. nih.gov Some oxylipins, the larger family to which α-12(13)-EpODE belongs, can regulate neurotransmission to either promote vasodilation or reduce excitotoxicity, which is particularly relevant in the context of brain injury. nih.gov

In the context of neuropathic pain, a condition characterized by neuronal hyperexcitability, levels of several oxylipins, including α-12(13)-EpODE, were found to be significantly reduced in patients compared to healthy controls. diva-portal.org Furthermore, some of these downregulated oxylipins demonstrated activating effects on the Kv7.2/7.3 potassium ion channel, which is crucial for controlling nociceptor excitability and pain signaling. diva-portal.org This suggests a potential role for α-12(13)-EpODE in maintaining normal neuronal excitability. diva-portal.org

Protective Effects in Ischemic Injury Models (Non-Clinical)

Research in non-clinical models of ischemic injury has highlighted the neuroprotective potential of α-12(13)-EpODE. Following an ischemic event in rats, levels of α-12(13)-EpODE were found to be significantly increased in the hippocampus and cerebellum, two brain regions highly susceptible to ischemic damage. nih.gov This elevation suggests an endogenous protective response to the injury. researchgate.net The broader class of ALA-derived metabolites, including α-12(13)-EpODE, is thought to contribute to reducing neuronal damage after such events. The accumulation of these oxidized metabolites following ischemia is considered an adaptive response to mitigate ischemia-related brain injury. researchgate.net

Table 1: Changes in α-12(13)-EpODE Levels in Ischemic Injury Models

| Brain Region | Change in α-12(13)-EpODE Levels | Reference |

|---|---|---|

| Hippocampus | Significantly increased | nih.gov |

Effects on Vascular and Endothelial Function

Regulation of Endothelial Cell Biology

Epoxy fatty acids, as a class, are recognized as regulators of endothelial cell function. nih.govnih.gov They are considered endothelium-derived hyperpolarizing factors due to their ability to activate certain potassium channels, leading to membrane hyperpolarization and subsequent vasodilation. nih.gov While the direct effects of α-12(13)-EpODE on endothelial cells are not as extensively documented as other EpFAs, its precursor, ALA, has been linked to improved endothelial function. Supplementation with ALA, which leads to increased levels of its metabolites like α-12(13)-EpODE, may contribute to improved cardiovascular health. In general, EpFAs are considered to be protective in the context of cardiometabolic diseases. medrxiv.org

Potential for Vasodilatory Activity (Comparative to other EpFAs)

While the vasodilatory activity of α-12(13)-EpODE has not been extensively investigated, other EpFAs derived from arachidonic acid (AA), such as 11(12)-EpETrE and 14(15)-EpETrE, are well-known for their vasodilatory properties. nih.govmedrxiv.org Similarly, an EPA-derived epoxide, 11(12)-EpETE, has also been shown to induce vasodilation. medrxiv.org Given the structural similarities and shared biosynthetic pathways, it is plausible that α-12(13)-EpODE may also possess vasodilatory activity, although this requires further direct investigation. The general consensus is that EpFAs play a crucial role in regulating vascular tone. medrxiv.org

Interplay with Lipid Metabolism and Other Oxylipin Families

α-12(13)-EpODE itself is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it into its corresponding diol, 12,13-dihydroxy-9Z,15Z-octadecadienoic acid (12,13-DiHODE). nih.govnih.gov This conversion is a critical step in its metabolism and can terminate its biological activity, as the diols often have different, and sometimes opposing, biological effects. nih.gov The ratio of α-12(13)-EpODE to its diol can be an important indicator of metabolic status and disease. nih.govucanr.edu

Studies have shown that dietary intake of different fatty acids can influence the plasma levels of α-12(13)-EpODE and other oxylipins. For instance, supplementation with ALA-rich flaxseed oil has been shown to affect the plasma oxylipin profile. nih.gov In individuals with metabolic syndrome, levels of α-12(13)-EpODE were found to be elevated, while levels of some dihydroxy-PUFAs were lower, suggesting an activation of the CYP pathway and reduced sEH activity. medrxiv.org

Table 2: Key Enzymes and Substrates in the Metabolism of α-12(13)-EpODE

| Enzyme | Substrate(s) | Product(s) | Role | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | α-Linolenic Acid (ALA) | α-12(13)-EpODE | Biosynthesis | researchgate.netnih.govacs.org |

Uncharacterized and Emerging Biological Activities of α-12(13)-EpODE

While research has begun to shed light on the roles of α-12(13)-EpODE, many of its biological activities remain uncharacterized. medrxiv.orgethz.ch It has been identified in various biological samples, including blood and tissues, but its specific functions in many contexts are still under investigation. hmdb.ca

Emerging research points to its potential involvement in a wider range of physiological and pathological processes. For example, its levels have been associated with metabolic syndrome, suggesting a role in metabolic regulation. medrxiv.org In one study, α-12(13)-EpODE was one of several oxylipins whose levels were positively associated with the risk of metabolic syndrome. medrxiv.org Furthermore, in the context of chronic peripheral neuropathic pain, reduced levels of α-12(13)-EpODE and other oxylipins have been observed, hinting at a potential role in pain modulation. diva-portal.org The presence of α-12(13)-EpODE has also been noted in metabolomic studies of various conditions, although its precise contribution to the observed pathologies is not yet fully understood. ejast.org

The continued investigation into these emerging areas will undoubtedly provide a more comprehensive understanding of the biological significance of this intriguing lipid mediator.

Advanced Analytical Methodologies for α 12 13 Epode Research

Sample Preparation and Extraction Protocols for Biological Matrices

The initial and most critical step in the analysis of α-12(13)-EpODE is the preparation and extraction of the analyte from complex biological matrices such as plasma, serum, and tissues. diva-portal.orgfrontiersin.orgnih.gov The primary goal of these protocols is to efficiently isolate the target compound while minimizing degradation and the introduction of interfering substances.

Solid-phase extraction (SPE) is a widely employed technique for the isolation of oxylipins, including α-12(13)-EpODE, from biological fluids. diva-portal.orgmedrxiv.org Oasis HLB cartridges are commonly used for this purpose. diva-portal.org The general procedure involves conditioning the cartridge, loading the sample, washing away interfering components, and finally eluting the oxylipins with an appropriate solvent mixture, such as ethyl acetate/n-hexane/acetic acid. medrxiv.org For tissue samples, initial homogenization is required, followed by extraction with organic solvents like acetone (B3395972) and chloroform. nih.gov

Considerations for Sample Stability and Degradation Prevention

The stability of α-12(13)-EpODE during sample collection, storage, and processing is of paramount importance for accurate quantification. nih.govuni-wuppertal.de This epoxy fatty acid is susceptible to both enzymatic and non-enzymatic degradation, which can lead to the formation of diol derivatives and other artifacts. mdpi.com

Enzymatic Degradation: Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the in vivo and ex vivo hydrolysis of epoxy fatty acids to their corresponding diols. nih.govmdpi.com To prevent this, sEH inhibitors are often added to the samples immediately after collection. nih.gov One commonly used inhibitor is 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA). nih.gov Additionally, esterase and protease inhibitors may be included to prevent other enzymatic activities that could affect the integrity of the sample. nih.gov

Non-enzymatic Degradation and Autoxidation: Autoxidation, a non-enzymatic process, can lead to the artificial formation of oxylipins, including epoxy fatty acids, especially in samples stored at inappropriate temperatures. nih.gov To mitigate this, samples should be stored at -80°C, and freeze-thaw cycles should be avoided. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP), to the extraction solvents is a common practice to quench radical-catalyzed reactions and prevent the degradation of polyunsaturated fatty acids and their metabolites. nih.gov

The following table summarizes key considerations and preventative measures for ensuring the stability of α-12(13)-EpODE in biological samples.

| Factor | Potential Issue | Preventative Measure | Reference |

| Enzymatic Activity | Hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH). | Addition of sEH inhibitors (e.g., AUDA). | nih.gov |

| Storage Temperature | Non-enzymatic degradation and autoxidation. | Storage at -80°C and avoidance of freeze-thaw cycles. | nih.gov |

| Oxidative Stress | Artificial formation of oxylipins through radical-catalyzed reactions. | Addition of antioxidants (e.g., BHT, TPP) during extraction. | nih.gov |

| pH | Degradation under certain pH conditions. | Testing stability in buffers with varying pH to simulate different physiological environments. |

Chromatographic Separation Techniques for α-12(13)-EpODE and Isomers

Chromatographic separation is a crucial step in the analysis of α-12(13)-EpODE, as it allows for the resolution of the target analyte from its isomers and other interfering compounds present in the biological extract. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for this purpose. frontiersin.orgnih.govmdpi.commetabolomics.se

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reverse-phase chromatography is the standard approach for separating α-12(13)-EpODE and other oxylipins. nih.gov C18 columns are widely used and have demonstrated good performance in resolving various epoxy fatty acid isomers. metabolomics.se The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a weak acid like acetic or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. frontiersin.orgnih.govmdpi.com

The use of UHPLC systems offers several advantages over traditional HPLC, including higher resolution, improved sensitivity, and shorter analysis times, which are beneficial when analyzing a large number of samples. frontiersin.orgmdpi.com The smaller particle size of UHPLC columns (typically ≤ 2 µm) contributes to these enhancements. mdpi.com Biphenyl columns have also been shown to be effective in resolving α-12(13)-EpODE from its gamma isomer.

The table below provides examples of HPLC/UHPLC conditions used for the analysis of α-12(13)-EpODE.

| Chromatographic System | Column | Mobile Phase | Flow Rate | Reference |

| UHPLC | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Acetonitrile and 0.1% formic acid in water | Not specified | frontiersin.org |

| UPLC | C18 BEH column (1.7 µm) | Acetonitrile/water with 0.1% acetic acid | Not specified | |

| UHPLC | Waters BEH C18 (150 x 2.1 mm, 2.5 µm) | Not specified | Not specified | mdpi.com |

| HPLC | Biphenyl column (e.g., ACE Excel 3 Biphenyl) | Not specified | Not specified |

Chiral Chromatography for Stereoisomer Resolution

The biological activity of oxylipins can be highly stereospecific. Therefore, the separation of enantiomers is essential for understanding their physiological roles. Chiral chromatography is the primary technique used to resolve the different stereoisomers of α-12(13)-EpODE. metabolomics.seacs.org

Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak AD-RH), are commonly used for this purpose. metabolomics.seacs.org The separation is typically achieved using a mobile phase consisting of a mixture of solvents like n-hexane, 2-propanol, and acetic acid. sci-hub.se The ability to separate and quantify individual enantiomers provides valuable information about the enzymatic pathways involved in their formation, as enzymatic reactions are often stereoselective, whereas autoxidation produces racemic mixtures. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific detection and quantification of α-12(13)-EpODE. nih.govnih.gov Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of oxylipins, as they readily form [M-H]⁻ ions.

Targeted Multiple Reaction Monitoring (MRM) Methods

Multiple reaction monitoring (MRM) is a targeted mass spectrometry technique that offers high sensitivity and selectivity for the quantification of specific analytes in complex mixtures. medrxiv.orgacs.orgescholarship.org In an MRM experiment, a specific precursor ion (the [M-H]⁻ ion of α-12(13)-EpODE in this case) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the sample. nih.gov

For α-12(13)-EpODE, a common MRM transition is m/z 293.1 > 183.0. nih.gov The selection of optimal MRM transitions, along with the optimization of collision energy and other mass spectrometer parameters, is crucial for achieving the desired sensitivity and accuracy. nih.gov The use of deuterated internal standards is also essential to correct for variations in sample preparation and matrix effects.

The following table details a representative MRM transition used for the quantification of α-12(13)-EpODE.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| α-12(13)-EpODE | 293.10 | 183.00 | 16 | nih.gov |

Diagnostic Ion Fragmentation Patterns for Structural Elucidation

The structural elucidation of α-12(13)-EpODE, particularly distinguishing it from its isomers, relies heavily on tandem mass spectrometry (MS/MS). In this technique, the molecule is first ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure.

When analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, α-12(13)-EpODE exhibits a precursor ion at a mass-to-charge ratio (m/z) of 293.2. Collision-induced dissociation (CID) of this precursor ion generates specific product ions that are diagnostic for its structure. The key fragmentations occur at the epoxide ring, allowing for its precise localization. For α-12(13)-EpODE, characteristic product ions are observed at m/z 183 and 199, which correspond to cleavage on either side of the epoxy group. Another analysis identified fragment ions at m/z 171.1 and 123.0. These specific ion fragments are essential for confirming the identity of the compound in biological samples.

High-resolution mass spectrometry (HRMS) systems, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements (<1 ppm error), which further aids in distinguishing α-12(13)-EpODE from other structural isomers.

Table 1: Diagnostic Ions for α-12(13)-EpODE via ESI-MS/MS

| Ion Type | Reported m/z | Description |

|---|---|---|

| Precursor Ion [M-H]⁻ | 293.2 | Deprotonated molecule of α-12(13)-EpODE. |

| Product Ion | 199 | Corresponds to cleavage at the epoxy group. |

| Product Ion | 183 | Corresponds to cleavage at the epoxy group. |

| Product Ion | 171.1 | Corresponds to the C₉H₁₅O₂⁻ fragment. |

| Product Ion | 123.0 | Corresponds to the C₇H₁₁O⁻ fragment. |

Utilization of Isotopic Internal Standards in Quantification

Accurate quantification of α-12(13)-EpODE in biological samples is challenging due to its low endogenous concentrations and potential for signal suppression or enhancement from the sample matrix (matrix effects). To correct for these variations and ensure analytical accuracy, stable isotope-labeled internal standards (ISTDs) are employed. mdpi.com

These standards are synthetic versions of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). mdpi.com An ideal ISTD for α-12(13)-EpODE would be its own deuterated or ¹³C-labeled counterpart. However, when a specific matching standard is not available, a structurally similar deuterated epoxy fatty acid can be used. For instance, in comprehensive oxylipin profiling, a mixture of several deuterated standards is often added to the sample at a known concentration before extraction and analysis. medrxiv.org

The ISTD co-elutes with the native (unlabeled) analyte during liquid chromatography and exhibits identical ionization and fragmentation behavior in the mass spectrometer, but it is detected at a higher m/z value. By comparing the peak area of the native analyte to that of the co-eluting ISTD, precise quantification can be achieved, as any loss during sample preparation or any matrix effects will affect both the analyte and the standard proportionally. mdpi.com In one study profiling oxylipins in plasma, ²H₄-12(13)-EpOME was used as an internal standard to quantify a panel of lipids that included α-12(13)-EpODE. medrxiv.org

Table 2: Examples of Isotopic Internal Standards Used in Oxylipin Analysis

| Internal Standard | Application | Reference |

|---|---|---|

| Deuterated epoxy fatty acids | General standard for correcting matrix effects in EpODE quantification. | |

| ²H₄-12(13)-EpOME | Used in a mixture to quantify a panel of 133 oxylipins, including 12(13)-EpODE, in plasma. medrxiv.org | medrxiv.org |

| ²H₁₁-11,12-DiHETrE | Used in non-targeted and targeted oxylipin analysis. nih.gov | nih.gov |

| ²H₄-9-HODE | Used alongside other standards for oxylipin quantification in serum and cells. nih.gov | nih.gov |

Lipidomics Approaches for Comprehensive Oxylipin Profiling

The study of α-12(13)-EpODE is often integrated into broader lipidomics investigations, specifically the targeted profiling of oxylipins. mostwiedzy.pl Oxylipins are a large family of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs) via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. lcms.cz Since these pathways are interconnected and their products often have related or opposing biological functions, measuring a single oxylipin provides limited information. nih.gov

Comprehensive oxylipin profiling methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous detection and quantification of dozens to hundreds of these lipid mediators in a single analytical run. acs.orgnih.gov These platforms are designed to be sensitive and specific, capable of separating numerous isomers and measuring compounds present at very low concentrations. nih.gov

α-12(13)-EpODE, a CYP-derived metabolite of α-linolenic acid (ALA), is routinely included in these targeted panels. metabolomics.seucdavis.edumdpi.com By analyzing the entire oxylipin profile, researchers can gain a more complete picture of the metabolic state, inflammatory status, and enzymatic pathway activity within a biological system. acs.org For example, specific oxylipin signatures, which include changes in the levels of α-12(13)-EpODE, have been associated with various physiological and pathological states, such as metabolic syndrome and non-alcoholic steatohepatitis. medrxiv.orgmdpi.com This system-level approach is vital for understanding the complex role of lipid mediators in health and disease. mostwiedzy.pl

Experimental Models for Studying α 12 13 Epode Bioactivity

In Vitro Cell Culture Systems

In vitro models are crucial for dissecting the direct cellular and molecular effects of α-12(13)-EpODE. These systems allow for controlled experiments to assess its impact on specific cellular processes and to elucidate the underlying mechanisms in various cell types.

Assessment of α-12(13)-EpODE Effects on Cellular Processes (e.g., Macrophage Activity, Cell Growth)

Studies utilizing in vitro cell cultures have demonstrated that α-12(13)-EpODE can modulate key cellular activities, particularly those related to inflammation. For instance, research has highlighted its anti-inflammatory properties, including the suppression of M1 macrophage activity. In models of classically activated (M1-like) macrophages derived from the human THP-1 cell line, treatment with α-linolenic acid (ALA), the precursor to α-12(13)-EpODE, resulted in a dampened inflammatory response. researchgate.net This was evidenced by a reduction in the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS). researchgate.netnih.govmdpi.com This anti-inflammatory effect was associated with an increased production of α-12(13)-EpODE, suggesting its role in mediating these responses. nih.govmdpi.com

The modulation of macrophage activity is a critical finding, as these immune cells are central to the inflammatory process. The ability of α-12(13)-EpODE to suppress the pro-inflammatory M1 phenotype suggests a potential role in resolving inflammation.

Use of Specific Cell Lines for Mechanistic Studies (e.g., THP-1 Macrophages, HepG2 Cells)

To delve deeper into the mechanisms of α-12(13)-EpODE's bioactivity, researchers employ specific cell lines. The human monocytic cell line, THP-1, is frequently used to model macrophages after differentiation. researchgate.netnih.govmdpi.commdpi.com Studies with THP-1 macrophages have been instrumental in demonstrating the anti-inflammatory effects of α-12(13)-EpODE's precursor, ALA. researchgate.netnih.govmdpi.com Consecutive treatment of THP-1 macrophages with ALA and LPS led to decreased secretion of pro-inflammatory cytokines, which was linked to a higher production of ALA-derived oxylipins, including 12,13-EpODE. nih.govmdpi.com

The HepG2 human liver carcinoma cell line is another valuable tool, often used in studies of lipid metabolism and toxicology. mdpi.comuni-hannover.de While direct studies on the effects of α-12(13)-EpODE in HepG2 cells are not extensively documented, research on related epoxy fatty acids in this cell line provides a basis for future investigations. For example, high levels of a different epoxy fatty acid, 9(10)-epoxy-stearic acid, have been shown to induce lipid accumulation and oxidative stress in HepG2 cells. mdpi.com The biological activities of α-12(13)-EpODE in HepG2 cells remain an area for further exploration. mdpi.commedrxiv.org

Interactive Data Table: Effects of α-12(13)-EpODE Precursor on Macrophage Cytokine Secretion

| Cell Line | Treatment | Key Findings |

| THP-1 Macrophages | α-Linolenic Acid (ALA) followed by Lipopolysaccharide (LPS) | Dampened secretion of IL-6, TNF-α, and IL-1β. researchgate.netnih.govmdpi.com |

| THP-1 Macrophages | α-Linolenic Acid (ALA) | Increased production of ALA oxylipins, including 12,13-EpODE. nih.govmdpi.com |

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models, which involve the maintenance of tissues or whole organs outside of the body, offer a bridge between in vitro and in vivo studies. frontiersin.orgtno.nltno-pharma.com These systems preserve the complex three-dimensional architecture and cellular heterogeneity of the tissue, allowing for the investigation of α-12(13)-EpODE's effects in a more physiologically relevant context than cell culture. tno-pharma.com

Normothermic machine perfusion can keep organs like the liver and kidney viable for extended periods, enabling the study of drug metabolism, distribution, and effects. tno.nltno-pharma.com While specific studies employing ex vivo perfusion to investigate α-12(13)-EpODE are not yet widely reported, this technology holds significant potential for future research. It could be used to examine the compound's metabolism, distribution, and target organ effects in a controlled environment that closely mimics physiological conditions. tno.nltno-pharma.com

Preclinical In Vivo Animal Models

Characterization of α-12(13)-EpODE Pharmacokinetics and Biodistribution

Pharmacokinetic studies in animal models aim to determine the absorption, distribution, metabolism, and excretion (ADME) of α-12(13)-EpODE. While detailed pharmacokinetic data for α-12(13)-EpODE is still emerging, studies investigating its precursor, ALA, provide some insights. For instance, dietary supplementation with ALA has been shown to increase the levels of its metabolites, including α-12(13)-EpODE, in plasma.

Biodistribution studies would reveal the tissues and organs where α-12(13)-EpODE accumulates, providing clues about its potential sites of action. Research has shown that after an ischemic injury in rats, the levels of α-12(13)-EpODE's related linoleic acid-derived epoxide, 12(13)-EpOME, increased significantly in the hippocampus and cerebellum. nih.gov This suggests that such compounds can cross the blood-brain barrier and may have specific roles in the brain.

Investigation of Systemic and Localized Biological Responses (e.g., Neuroprotection in Rodent Ischemic Injury Models)

Preclinical animal models have been particularly valuable in exploring the neuroprotective potential of α-12(13)-EpODE. In rodent models of ischemic brain injury, increased levels of metabolites derived from alpha-linolenic acid, including epoxy fatty acids, have been observed. One study demonstrated a significant increase in the levels of α-12(13)-EpODE's related epoxide, 12(13)-EpOME, in the hippocampus and cerebellum of rats following ischemic injury, suggesting a potential role as a neuroprotective agent. The parallel increase of linoleic acid-derived oxidized products in various brain regions further supports the involvement of these lipid mediators in the response to ischemic brain injury. nih.gov These findings point towards the potential for α-12(13)-EpODE to modulate neurotransmission and reduce neuronal damage after ischemic events.

Interactive Data Table: α-12(13)-EpODE-Related Findings in Animal Models

| Animal Model | Condition | Key Findings |

| Rat | Ischemic Injury | Increased levels of 12(13)-EpOME (a related epoxide) in the hippocampus and cerebellum. nih.gov |

| Rat | Ischemic Injury | Suggests a role for epoxy fatty acids as neuroprotective agents. |

Genetic Modulation Approaches (e.g., Soluble Epoxide Hydrolase Knockout Models, Cytochrome P450 Overexpression)

Genetic manipulation in animal models provides a powerful tool for investigating the endogenous roles of α-12(13)-EpODE by targeting the enzymes responsible for its synthesis and degradation. Key enzymatic pathways involved are the cytochrome P450 (CYP) epoxygenases, which produce α-12(13)-EpODE from α-linolenic acid (ALA), and the soluble epoxide hydrolase (sEH), which degrades it to its corresponding diol, 12,13-dihydroxyoctadecadienoic acid (12,13-DiHODE).

Soluble Epoxide Hydrolase (sEH) Knockout and Inhibition Models

The deletion or inhibition of the sEH enzyme (encoded by the Ephx2 gene) is a primary strategy to increase the endogenous concentrations of epoxy fatty acids, including α-12(13)-EpODE. Since sEH is the main enzyme responsible for hydrolyzing 12,13-EpOME, its absence leads to a significant accumulation of this epoxide. mdpi.com Studies using sEH knockout (sEH-/-) mice or pharmacological inhibitors of sEH have demonstrated a subsequent increase in the levels of various epoxides.

For instance, global deletion of sEH in mice led to elevated levels of 12,13-epoxyoctadecenoic acid (12,13-EpOME) in the skin. nih.gov Similarly, in a mouse model of collagen-induced arthritis, treatment with an sEH inhibitor significantly increased plasma concentrations of epoxides, including 12(13)-EpODE and 12(13)-EpOME, while decreasing their corresponding diols. nih.gov These models have been instrumental in linking elevated epoxy fatty acid levels to specific physiological outcomes. In sEH knockout mice, for example, researchers observed decreased proliferation of hematopoietic progenitor cells and impaired vascular repair after ischemia, a process that was restorable by the diol metabolite, 12,13-DiHOME, but not by 12,13-EpOME itself. nih.gov

The table below summarizes key findings from studies utilizing sEH genetic knockout or pharmacological inhibition to modulate epoxy fatty acid levels.

Table 1: Research Findings from sEH Knockout/Inhibition Models

| Model | Key Findings Related to Epoxides | Reference(s) |

|---|---|---|

| Global sEH Knockout (sEH-/-) Mice | Increased levels of 12,13-EpOME in the skin. nih.gov | nih.gov |

| Generally increased epoxy-fatty acids compared to wild-type mice. frontiersin.org | frontiersin.org | |

| Decreased proliferation and colony formation of hematopoietic progenitor cells in the spleen. nih.gov | nih.gov | |

| sEH Inhibitor in Collagen-Induced Arthritis Mouse Model | Significantly modulated 11 out of 69 eicosanoids, with increased levels of epoxides like 12(13)-EpODE and 12(13)-EpOME. nih.gov | nih.gov |

| sEH Inhibitor (t-AUCB) in fat-1 Transgenic Mice | Increased the ratio of EpOME/DiHOM derived from EPA and DHA, but not significantly from linoleic acid. iiarjournals.org | iiarjournals.org |

Cytochrome P450 (CYP) Overexpression Models

Overexpression of specific CYP450 epoxygenase isoforms is another genetic strategy used to enhance the production of α-12(13)-EpODE and other epoxides from their parent polyunsaturated fatty acids. CYP enzymes, particularly from the CYP2C and CYP2J subfamilies, are primarily responsible for the epoxidation of linoleic acid and ALA. nih.gov

Studies using transgenic mice with endothelial-specific overexpression of human CYP2J2 showed significantly altered oxylipin profiles, including an increase in epoxyoctadecaenoic acids (EpOMEs). plos.org In the context of cancer research, overexpression of CYP2J2 in breast cancer cell lines led to increased production of EpOMEs, which in turn promoted cellular proliferation and migration. nih.govresearchgate.net Conversely, knockdown of CYP2J2 inhibited these effects, which could be reversed by the administration of 12(13)-EpOME. nih.gov

However, the effects of CYP overexpression can be tissue-specific and depend on the preferred substrate of the enzyme. For example, in mice with cardiomyocyte-specific overexpression of CYP2J2, there were no significant differences in the levels of linoleic acid metabolites released compared to wild-type mice, suggesting that in cardiomyocytes, arachidonic acid is the preferred substrate over linoleic acid for this enzyme. ahajournals.org

The table below presents findings from studies involving the overexpression of CYP450 enzymes.

Table 2: Research Findings from Cytochrome P450 Overexpression Models

| Model | Key Findings Related to Epoxides | Reference(s) |

|---|---|---|

| Endothelial Overexpression of human CYP2J2 (Tie2-CYP2J2 Tr) in Mice | Significantly increased EpOMEs in cardiac tissue. plos.org | plos.org |

| Overexpression of CYP2J2 in Triple-Negative Breast Cancer Cells | Significantly increased the production of EpOMEs, promoting cell viability and migration. nih.gov | nih.gov |

| Cardiomyocyte-Specific Overexpression of human CYP2J2 in Mice | No significant differences in linoleic acid (LA) metabolites released from cardiomyocytes compared to wild-type. ahajournals.org | ahajournals.org |

| Endothelial Cell-Specific Overexpression of CYP2C8 in Mice | Associated with increased concentrations of 9,10- and 12,13-DiHOMEs in heart perfusates after ischemia-reperfusion injury. nih.gov | nih.gov |

Dietary Intervention Models Affecting α-12(13)-EpODE Levels

The endogenous concentrations of α-12(13)-EpODE and its related linoleic acid-derived EpOMEs are highly dependent on the dietary intake of their precursor fatty acids, α-linolenic acid (ALA) and linoleic acid (LA), respectively. nih.gov Dietary intervention studies in both animal models and humans are therefore crucial for understanding how nutrition modulates the levels and bioactivity of these compounds.

Increasing the dietary consumption of precursor fatty acids has been shown to elevate the corresponding epoxide levels in various tissues. Animal studies have demonstrated that mice fed high-fat diets containing soybean oil or margarine, which are rich in LA, exhibit increased concentrations of EpOMEs and their diol metabolites (DiHOMEs) in the liver and plasma. nih.gov In another study, treating colitis-prone mice with a diet rich in linoleic acid (9 Cal%) for 18 weeks did not result in a statistically significant increase in plasma 12,13-EpOME compared to the control diet (3 Cal% LA). nih.gov

Interventions focusing on ALA, the direct precursor to α-12(13)-EpODE, have also yielded significant findings. In a 2-year clinical trial, healthy older adults who consumed a walnut-enriched diet (providing 2.6-5.2 g of ALA per day) showed significantly greater increases in serum 12,13-EpODE compared to a control group that abstained from walnuts. upf.edumdpi.com Similarly, a dietary intervention with a high-ALA diet was found to increase plasma levels of 12(13)-EpODE in human subjects. d-nb.info These studies highlight that dietary choices can directly modulate the endogenous profile of bioactive lipid mediators. mdpi.com

The following table summarizes results from dietary intervention studies that measured changes in α-12(13)-EpODE or its related compounds.

Table 3: Research Findings from Dietary Intervention Models

| Study Population / Model | Dietary Intervention | Key Findings Related to α-12(13)-EpODE or EpOMEs | Reference(s) |

|---|---|---|---|

| Healthy Older Humans | Walnut-enriched diet (15% of energy) for 2 years | Significantly greater increases in serum 12,13-EpODE compared to the control diet. upf.edumdpi.com | upf.edumdpi.com |

| Healthy Humans | High-alpha-linolenic acid (ALA) diet | Increased plasma levels of 12(13)-EpODE. d-nb.info | d-nb.info |

| Mice | High-fat diets with soybean oil or margarine | Increased concentrations of EpOMEs and DiHOMEs in the liver and plasma. nih.gov | nih.gov |

| Il-10-/- Mice | Linoleic acid (LA)-rich diet (9 Cal% LA) for 18 weeks | No significant change in plasma 12,13-EpOME levels compared to control. nih.gov | nih.gov |

| Humans with Hypertension and Peripheral Artery Disease | Milled flaxseed (30 g/day, rich in ALA) for 6 months | Altered circulating oxylipin profiles, suggesting inhibition of soluble epoxide hydrolase. ahajournals.org | ahajournals.org |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| α-12(13)-EpODE | alpha-12(13)-epoxy-9Z,15Z-octadecadienoic acid |

| 12,13-DiHODE | 12,13-dihydroxyoctadecadienoic acid |

| 12,13-EpOME | 12,13-epoxyoctadecenoic acid |

| 9,10-EpOME | 9,10-epoxyoctadecenoic acid |

| 9,10-DiHOME | 9,10-dihydroxyoctadecenoic acid |

| 12,13-DiHOME | 12,13-dihydroxyoctadecenoic acid |

| ALA | α-Linolenic Acid |

| LA | Linoleic Acid |

| EPA | Eicosapentaenoic Acid |

| DHA | Docosahexaenoic Acid |

| EpOMEs | Epoxyoctadecaenoic acids |

| DiHOMEs | Dihydroxyoctadecenoic acids |

| sEH | Soluble Epoxide Hydrolase |

| CYP | Cytochrome P450 |

Future Directions and Emerging Research Avenues for α 12 13 Epode

Elucidating the Full Spectrum of Biological Activities of α-12(13)-EpODE

While current research has highlighted the anti-inflammatory and potential neuroprotective roles of α-12(13)-EpODE, a comprehensive understanding of its biological functions is still in its infancy. Future investigations will need to systematically explore its effects across a wider range of physiological and pathological processes. This includes its potential involvement in cardiovascular health, where it may contribute to improved endothelial function, and its role in metabolic regulation, particularly in conditions like insulin (B600854) resistance and obesity.

Key research questions will revolve around its impact on various cell types, signaling pathways, and organ systems. For instance, its ability to modulate immune responses beyond macrophage activity warrants deeper investigation. Studies have shown that supplementation with α-linolenic acid, the precursor of α-12(13)-EpODE, can lead to increased plasma levels of this epoxide, suggesting a direct link to dietary intake and its subsequent biological effects. mdpi.com Further research is needed to delineate the specific contributions of α-12(13)-EpODE to the health benefits associated with its parent fatty acid.

Investigation of Stereoisomer-Specific Biological Functions and Pathway Selectivity

α-12(13)-EpODE exists as different stereoisomers, and it is crucial to understand that each may possess unique biological activities and interact with cellular pathways differently. The spatial arrangement of atoms in these isomers can significantly influence their binding to receptors and enzymes. Future research must therefore focus on synthesizing and isolating individual stereoisomers of α-12(13)-EpODE to meticulously characterize their specific functions.

This line of inquiry will involve comparing the effects of different stereoisomers on cellular processes such as inflammation, cell proliferation, and apoptosis. nih.gov Understanding which isomer is responsible for a particular biological effect will be critical for developing targeted therapeutic strategies. For example, one stereoisomer might exhibit potent anti-inflammatory properties, while another could be more effective in promoting tissue repair.

Integration with Multi-Omics Approaches for Systems-Level Understanding

To gain a holistic view of α-12(13)-EpODE's role in complex biological systems, future research will increasingly rely on the integration of multi-omics technologies. uni-wuppertal.de This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the molecular changes induced by α-12(13)-EpODE. mdpi.com

| Research Approach | Data Generated | Potential Insights |

| Transcriptomics | Changes in gene expression | Identification of genes and pathways regulated by α-12(13)-EpODE. |

| Proteomics | Alterations in protein abundance | Understanding the impact on cellular machinery and signaling cascades. uni-wuppertal.de |

| Metabolomics | Shifts in metabolite profiles | Revealing broader metabolic consequences and interactions. frontiersin.org |

Exploration of Inter-kingdom Interactions (e.g., Microbiome-Host Metabolism of α-12(13)-EpODE)

The gut microbiome plays a profound role in host metabolism and health, and its interaction with dietary lipids and their metabolites is a burgeoning area of research. nih.govtandfonline.com Future studies will need to investigate the interplay between the gut microbiota and the metabolism of α-12(13)-EpODE. This includes understanding how gut bacteria might metabolize α-12(13)-EpODE and, conversely, how α-12(13)-EpODE might influence the composition and function of the gut microbiome. ersnet.org

This research could reveal novel mechanisms by which diet-derived compounds influence health and disease through microbiome-host interactions. nih.gov For instance, specific gut microbial species might be capable of producing or degrading α-12(13)-EpODE, thereby modulating its availability and biological effects in the host. Untargeted metabolomics of colonic digests can be a powerful tool to identify metabolites produced through these interactions. re-place.be

Development of Novel Chemical Probes and Biosensors for α-12(13)-EpODE Research

Advancing our understanding of α-12(13)-EpODE necessitates the development of sophisticated research tools. Novel chemical probes and biosensors are essential for accurately detecting, quantifying, and visualizing this lipid mediator in biological samples. nih.gov These tools will enable researchers to study its spatial and temporal distribution within cells and tissues, providing critical insights into its localized functions.

The development of highly selective and sensitive probes will allow for the precise tracking of α-12(13)-EpODE and its interactions with specific proteins and other molecules. nih.gov This could involve creating fluorescently tagged analogs or developing antibodies that specifically recognize α-12(13)-EpODE. Such advancements will be pivotal for elucidating its precise mechanisms of action and for identifying its molecular targets.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying alpha-12(13)-EpODE in biological samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Prioritize reverse-phase columns (C18) with electrospray ionization (ESI) in negative ion mode for optimal separation and sensitivity. Include internal standards (e.g., deuterated epoxy fatty acids) to correct for matrix effects .

- High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or Q-TOF systems to distinguish this compound from structural isomers (e.g., gamma-12(13)-EpODE) based on exact mass (<1 ppm error) and fragmentation patterns .

- Validation: Follow guidelines from the Beilstein Journal of Organic Chemistry for reproducibility: report limit of detection (LOD), linearity range, and recovery rates in triplicate .

Basic: What is the biological significance of this compound in lipid oxidation pathways?

Methodological Answer:

- Role in Lipid Peroxidation: this compound is a cytochrome P450 (CYP)-derived oxylipin formed during the oxidation of linoleic acid. It acts as a signaling molecule in inflammatory responses and cellular stress .

- Marker for Early Oxidation: In plant oils, this compound (with 9,10-EpODE and 15,16-EpODE) serves as a biomarker for early thermal oxidation, detectable via PLS-DA models in lipidomic studies .

- Experimental Confirmation: Use in vitro models (e.g., liver microsomes) with CYP450 inhibitors to validate enzymatic pathways .

Advanced: How can researchers address contradictory data on this compound concentrations in different experimental models?

Methodological Answer:

- Source of Contradictions: Variations arise from species-specific CYP450 expression (e.g., murine vs. human liver microsomes) or sample preparation (e.g., plasma vs. tissue homogenates) .

- Resolution Strategies:

- Meta-Analysis: Pool datasets using standardized normalization (e.g., per mg protein or lipid weight) .

- Cross-Validation: Compare LC-MS results with alternative methods (e.g., immunoassays) to rule out technical artifacts .

- Ethical Reporting: Disclose all confounding variables (e.g., diet, storage conditions) as per Research Methods, Design, and Analysis guidelines .

Basic: What synthetic routes are available for this compound, and how are they validated?

Methodological Answer:

- Chemical Synthesis: Epoxidize linoleic acid derivatives (e.g., methyl linoleate) using meta-chloroperbenzoic acid (mCPBA). Purify via silica gel chromatography .

- Enzymatic Synthesis: Use recombinant CYP450 enzymes (e.g., CYP2C9) in NADPH-fortified buffer systems. Monitor reaction progress with TLC or GC-MS .

- Validation: Confirm regioisomeric purity via NMR (e.g., -NMR for epoxy positioning) and compare retention times with authentic standards .

Advanced: How to design experiments investigating this compound’s stability under varying physiological conditions?

Methodological Answer:

- Controlled Variables:

- Analytical Endpoints: Quantify degradation products (e.g., dihydroxy derivatives) via UPLC-MS and calculate half-lives using first-order kinetics .

Basic: How is this compound distinguished from other EpODE isomers in lipidomic studies?

Methodological Answer:

- Chromatographic Separation: Use a biphenyl column (e.g., ACE Excel 3 Biphenyl) to resolve this compound (retention time ~12.5 min) from gamma-12(13)-EpODE (~14.2 min) .

- MS/MS Fragmentation: this compound produces diagnostic ions at m/z 183 and 199, corresponding to cleavage at the epoxy group .

- Reference Libraries: Cross-check against the LIPID MAPS Structure Database (LMSTD) for spectral matching .

Advanced: What computational tools can model this compound’s interactions with cellular receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to PPARγ or GPR40. Validate with mutagenesis studies .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energies (MM/PBSA) .

- Data Reproducibility: Archive simulation parameters (force fields, solvation models) as per FAIR principles .

Basic: What ethical considerations apply when handling this compound in animal studies?

Methodological Answer:

- 3Rs Compliance: Minimize animal use via power analysis; replace with in vitro models (e.g., HepG2 cells) where feasible .

- Dose Justification: Base concentrations on prior pharmacokinetic data to avoid toxicity. For example, murine studies use 0.1–1 µM plasma levels .

- Data Transparency: Report all adverse events (e.g., hepatic stress markers) in supplementary materials .

Advanced: How to integrate this compound data into broader lipidomic networks?

Methodological Answer:

- Pathway Mapping: Use tools like LipidHome or KEGG to link this compound to arachidonic acid or linoleic acid metabolism .

- Multi-Omics Integration: Correlate oxylipin levels with transcriptomic data (e.g., CYP2C9 expression) via weighted gene co-expression networks (WGCNA) .

- Open Data: Deposit raw MS files in repositories like MetaboLights (ID: MTBLSXXXX) for community validation .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (e.g., log[agonist] vs. response) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .

- Multivariate Analysis: Apply PLS-DA or O2PLS to identify covariation between this compound and other oxylipins in complex datasets .

- Outlier Handling: Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude technical outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.